molecular formula C21H23N5O4S B2895851 N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921789-18-6

N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2895851
CAS RN: 921789-18-6
M. Wt: 441.51
InChI Key: WCLZIJAGTYOXMR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Activity

  • A study by Aktürk et al. (2002) focused on the synthesis of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which included compounds structurally similar to the one . They found that these compounds showed potential anticonvulsant activity against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antitumor Activity

  • Research by Yurttaş et al. (2015) investigated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their potential antitumor activity. They found that certain compounds in this category exhibited considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Photochromism and Fluorescent Properties

  • A study by Bai et al. (2010) on the synthesis of imidazole derivatives, including those similar to the compound , revealed that these compounds exhibited photochromic properties in solution upon irradiation (Bai, Han, Wang, & Meng, 2010).
  • Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives and evaluated their photophysical properties, finding that they exhibited absorption in the ultraviolet region and emission in the blue region (Padalkar, Lanke, Chemate, & Sekar, 2015).

SPECT Imaging and Peripheral Benzodiazepine Receptors

  • Katsifis et al. (2000) synthesized imidazo[1,2-α]pyridines derivatives for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT imaging. These compounds showed high affinity and selectivity for PBR (Katsifis, Mattner, Dikić, & Papazian, 2000).

Cytotoxic Activity

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-28-16-7-5-15(6-8-16)25-10-11-26-20(25)23-24-21(26)31-13-19(27)22-14-4-9-17(29-2)18(12-14)30-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLZIJAGTYOXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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